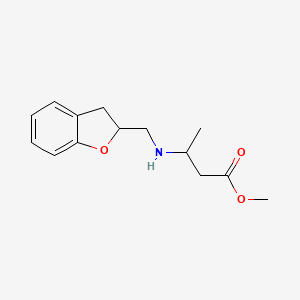![molecular formula C12H16N2O3 B7559235 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid, also known as PPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCA is a prodrug, which means that it is inactive until it is metabolized in the body. Once metabolized, PPCA releases its active component, which has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the regulation of gene expression. This compound has also been found to modulate the activity of various transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid in lab experiments is its high potency. This compound has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its poor solubility in water. This can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid. One area of research is in the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is in the investigation of the potential applications of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
合成方法
The synthesis of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid involves the reaction of 3-pyridinecarboxylic acid with isobutylamine and isobutyl chloroformate. The reaction produces this compound as a white crystalline solid with a melting point of 138-140°C. The purity of this compound can be determined through the use of analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).
科学研究应用
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its potential applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-[propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)14(7-5-11(15)16)12(17)10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVBFZOEUHRXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)
![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)